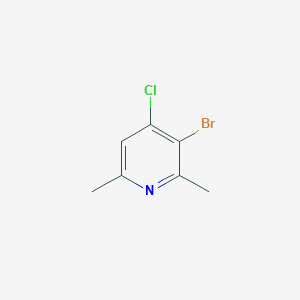
3-Bromo-4-chloro-2,6-dimethylpyridine
Overview
Description
3-Bromo-4-chloro-2,6-dimethylpyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine at position 3, chlorine at position 4, and methyl groups at positions 2 and 6. The molecular formula is C₇H₇BrClN, with a calculated molecular weight of 220.35 g/mol (based on atomic masses: C=12, H=1, Br=79.9, Cl=35.45, N=14).
The electronic effects of its substituents are critical: bromine and chlorine are electron-withdrawing groups (EWGs), while methyl groups are electron-donating (EDGs). This combination creates a polarized electronic environment, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, and applications in pharmaceuticals or agrochemicals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-2,6-dimethylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing halogenated pyridines. For example, 4-chloro-3,5-dibromo-2,6-dimethylpyridine was synthesized using this method with Pd catalysts and aryl boronic acids . Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Purification via column chromatography with hexane/ethyl acetate gradients is recommended.
Q. How should researchers characterize the physical properties (e.g., density, boiling point) of this compound?
- Methodological Answer : Key properties like density (1.4±0.1 g/cm³) and boiling point (~194.5°C at 760 mmHg) can be determined experimentally using gas chromatography (GC) or differential scanning calorimetry (DSC). These values align with structurally similar compounds such as 3-Bromo-2,6-dimethylpyridine .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine FTIR to identify functional groups (e.g., C-Br/C-Cl stretches at 500–700 cm⁻¹), ¹H/¹³C NMR to resolve methyl and halogen substituents, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, 2-amino-4,6-dimethylpyridine derivatives were confirmed via NMR and DFT calculations .
Q. How can purity be assessed, and what analytical standards are recommended?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis. Cross-validate with GC (>95% purity thresholds) and compare retention times against commercial standards. Ensure solvents are degassed to avoid interference .
Advanced Research Questions
Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl) reduces electron density at the pyridine ring, affecting oxidative addition in Pd-catalyzed reactions. Steric hindrance from 2,6-dimethyl groups may slow transmetallation. Computational studies (DFT) can map charge distribution and predict regioselectivity .
Q. What computational methods are suitable for modeling electronic properties and reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets effectively models charge transfer interactions and transition states. For example, charge transfer complexes of pyridine derivatives were validated using DFT in gas and solvent phases .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets. Re-run DFT calculations with explicit solvent models (e.g., PCM for chloroform/methanol) and compare with experimental NMR in the same solvent. Adjust for relativistic effects in heavy atoms like bromine .
Q. What degradation pathways occur under varying storage conditions, and how can stability be enhanced?
- Methodological Answer : Store at room temperature in inert atmospheres (argon) to minimize hydrolysis. Monitor degradation via LC-MS; common byproducts include dehalogenated derivatives. Stabilizers like molecular sieves can reduce moisture-induced decomposition .
Q. Data Contradiction Analysis
Q. How should conflicting purity assessments (e.g., GC vs. NMR) be addressed?
- Methodological Answer : GC may fail to detect non-volatile impurities, while NMR integrates all protons. Use orthogonal methods: combine GC, HPLC, and elemental analysis. For example, a 98% GC purity with 95% HPLC suggests non-volatile contaminants .
Q. What strategies validate synthetic intermediates when commercial standards are unavailable?
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Bromo-4-chloro-2,6-dimethylpyridine with key analogs:
Substituent Effects and Reactivity
- Halogen Position : Bromine at C3 (target compound) vs. C4 (4-Bromo-2,6-dimethylpyridine) alters steric and electronic profiles. Bromine at C3 may enhance electrophilic substitution at C4 due to meta-directing effects, while chlorine at C4 could further deactivate the ring .
- Functional Group Diversity: The cyano group in 2-Chloro-3-cyano-4,6-dimethylpyridine enables hydrolysis to carboxylic acids, unlike halogens. This expands its utility in derivatization reactions .
- Hydroxyl vs. Halogens : 4-Hydroxy-2,6-dimethylpyridine exhibits hydrogen-bonding capability, increasing solubility in polar solvents compared to halogenated analogs .
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |
InChI Key |
XUFKSABSPCNGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














